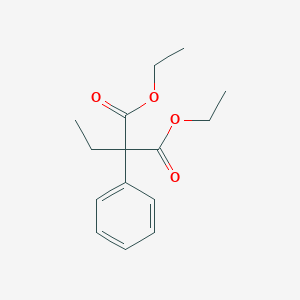

Diethyl 2-ethyl-2-phenylmalonate

Description

The exact mass of the compound Diethyl ethylphenylmalonate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5631. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Diethyl 2-ethyl-2-phenylmalonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl 2-ethyl-2-phenylmalonate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

diethyl 2-ethyl-2-phenylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-4-15(13(16)18-5-2,14(17)19-6-3)12-10-8-7-9-11-12/h7-11H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKRVDBARWFJWEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)(C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5058802 | |

| Record name | Propanedioic acid, ethylphenyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76-67-5 | |

| Record name | 1,3-Diethyl 2-ethyl-2-phenylpropanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl ethylphenylmalonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl ethylphenylmalonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5631 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanedioic acid, 2-ethyl-2-phenyl-, 1,3-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanedioic acid, ethylphenyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl ethyl(phenyl)malonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.890 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL ETHYLPHENYLMALONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1IH5RQ922Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Diethyl 2-ethyl-2-phenylmalonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analytical characterization of Diethyl 2-ethyl-2-phenylmalonate. This compound is a key intermediate in the synthesis of various pharmaceuticals, most notably the long-acting barbiturate phenobarbital.[1] This document consolidates essential data for laboratory and developmental applications, including detailed experimental protocols and spectroscopic information, to support research and development in medicinal chemistry and organic synthesis.

Chemical and Physical Properties

Diethyl 2-ethyl-2-phenylmalonate is a colorless to light yellow oily liquid with a faint, abnormal odor.[1] It is insoluble in water but soluble in common organic solvents such as ethanol and ether.[1] Its stability and reactivity make it a versatile building block in the synthesis of more complex molecules.

Table 1: Chemical and Physical Properties of Diethyl 2-ethyl-2-phenylmalonate

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₂₀O₄ | |

| Molecular Weight | 264.32 g/mol | [2] |

| CAS Number | 76-67-5 | [2] |

| EC Number | 200-978-0 | [2] |

| Appearance | Colorless to light yellow liquid | |

| Density | 1.07 g/mL at 25 °C | [2] |

| Boiling Point | 185 °C at 15 mmHg | [2] |

| Melting Point | -7 °C | [3] |

| Refractive Index (n20/D) | 1.491 | [2] |

| Solubility | Insoluble in water; Soluble in ethanol, ether | [1] |

Synthesis of Diethyl 2-ethyl-2-phenylmalonate

The primary synthetic route to Diethyl 2-ethyl-2-phenylmalonate involves the ethylation of its precursor, Diethyl phenylmalonate. This reaction is a standard alkylation of a malonic ester.

Experimental Protocol: Ethylation of Diethyl phenylmalonate

This protocol details the synthesis of Diethyl 2-ethyl-2-phenylmalonate from Diethyl phenylmalonate.

Materials:

-

Diethyl phenylmalonate

-

Sodium ethoxide-ethanol solution

-

Ethyl bromide (Bromoethane)

-

Sulfuric acid (for neutralization)

-

Brine solution

-

Anhydrous ethanol

-

Apparatus for reaction under controlled temperature, distillation, and work-up.

Procedure: [4]

-

Reaction Setup: In a suitable reaction vessel, add a solution of sodium ethoxide in ethanol to Diethyl phenylmalonate.

-

Reaction: Maintain the temperature of the reaction mixture at 50-60°C for 2 hours. During this period, slowly remove the ethanol under normal pressure.

-

Alkylation: Once the ethanol has been removed, cool the reaction mixture and add ethyl bromide dropwise over 2 hours, ensuring the temperature is maintained between 55-65°C.

-

Completion: After the addition of ethyl bromide is complete, continue to heat the mixture at a temperature of 75-100°C for an additional 6 hours.

-

Work-up:

-

Remove any unreacted ethyl bromide by distillation under normal pressure.

-

Neutralize the reaction mixture to a pH of 4-5 by the careful addition of sulfuric acid.

-

Wash the mixture with a brine solution.

-

-

Purification: The crude Diethyl 2-ethyl-2-phenylmalonate can be purified by vacuum distillation, collecting the fraction boiling at approximately 185 °C at 15 mmHg.[2]

Synthesis Workflow Diagram

Analytical Characterization

The identity and purity of synthesized Diethyl 2-ethyl-2-phenylmalonate are confirmed through various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum of Diethyl 2-ethyl-2-phenylmalonate is expected to show distinct signals corresponding to the aromatic, ethyl ester, and ethyl group protons.

Table 2: Predicted ¹H NMR Spectral Data for Diethyl 2-ethyl-2-phenylmalonate (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.35 - 7.20 | m | 5H | Aromatic protons (C₆H₅) |

| ~ 4.20 | q | 4H | Methylene protons of ethyl esters (-OCH₂CH₃) |

| ~ 2.10 | q | 2H | Methylene protons of the ethyl group (-CH₂CH₃) |

| ~ 1.20 | t | 6H | Methyl protons of ethyl esters (-OCH₂CH₃) |

| ~ 0.85 | t | 3H | Methyl protons of the ethyl group (-CH₂CH₃) |

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Spectral Data for Diethyl 2-ethyl-2-phenylmalonate (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 170 | Carbonyl carbons (-C=O) |

| ~ 138 | Quaternary aromatic carbon (C-phenyl) |

| ~ 128 - 126 | Aromatic carbons (-CH) |

| ~ 62 | Methylene carbons of ethyl esters (-OCH₂) |

| ~ 58 | Quaternary carbon (C-ethyl, C-phenyl) |

| ~ 25 | Methylene carbon of the ethyl group (-CH₂) |

| ~ 14 | Methyl carbons of ethyl esters (-OCH₂CH₃) |

| ~ 9 | Methyl carbon of the ethyl group (-CH₂CH₃) |

Predicted FT-IR Spectroscopy

The FT-IR spectrum is used to identify the functional groups present in the molecule.

Table 4: Predicted FT-IR Spectral Data for Diethyl 2-ethyl-2-phenylmalonate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3060 - 3030 | Medium | Aromatic C-H stretch |

| ~ 2980 - 2850 | Strong | Aliphatic C-H stretch |

| ~ 1730 | Strong, Sharp | C=O stretch (ester) |

| ~ 1600, 1495, 1450 | Medium to Weak | C=C stretch (aromatic ring) |

| ~ 1250 - 1000 | Strong | C-O stretch (ester) |

| ~ 750, 700 | Strong | C-H bend (monosubstituted benzene) |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The fragmentation of diethyl malonate derivatives is sensitive to the substituents. A likely fragmentation pattern for Diethyl 2-ethyl-2-phenylmalonate would involve the loss of the ester groups and the ethyl substituent.

Analytical Workflow Diagram

References

In-Depth Structural Analysis of Diethyl 2-ethyl-2-phenylmalonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physicochemical Properties

Diethyl 2-ethyl-2-phenylmalonate is a colorless to light yellow liquid at room temperature.[2] It is characterized by its high boiling point and low solubility in water, while being soluble in common organic solvents like ethanol and ether.[3] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Diethyl 2-ethyl-2-phenylmalonate

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₂₀O₄ | [4][5] |

| Molecular Weight | 264.32 g/mol | [4][5] |

| CAS Number | 76-67-5 | [4] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 185 °C at 15 mmHg | [4] |

| Density | 1.07 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.491 | [4] |

| Solubility | Insoluble in water; Soluble in ethanol, ether | [3] |

Synthesis and Purification

The synthesis of diethyl 2-ethyl-2-phenylmalonate is typically achieved through the ethylation of diethyl phenylmalonate. The precursor, diethyl phenylmalonate, can be synthesized via a Claisen condensation of diethyl oxalate and ethyl phenylacetate, followed by decarbonylation.[6] The subsequent alkylation with an ethyl halide in the presence of a base yields the final product.

Experimental Protocols

Protocol 1: Synthesis of Diethyl Phenylmalonate

This procedure is adapted from a known method for the arylation of diethyl malonate.[4]

-

Reagents and Equipment:

-

Palladium(II) bis(dibenzylideneacetone) [Pd(dba)₂]

-

Di-tert-butyl(neopentyl)phosphine [DTBNpP]

-

Sodium hydride (NaH)

-

Toluene

-

Aryl bromide (e.g., bromobenzene)

-

Diethyl malonate

-

Celite

-

Silica gel

-

Standard dry box and glassware

-

-

Procedure:

-

In a glovebox, add Pd(dba)₂ (0.010 mmol), DTBNpP (0.020 mmol), and NaH (1.2 mmol) to a screw-capped vial.

-

Seal the vial and remove it from the glovebox.

-

Add toluene (1.0 mL), the aryl bromide (1.0 mmol), and diethyl malonate (1.2 mmol) to the vial.

-

Stir the reaction mixture at 70 °C for 24 hours.

-

Monitor the conversion of the aryl bromide by gas chromatography (GC).

-

Upon completion, filter the crude reaction mixture through a plug of Celite.

-

Concentrate the filtrate in vacuo.

-

Purify the resulting concentrate by column chromatography on silica gel to yield diethyl phenylmalonate.

-

Protocol 2: Synthesis of Diethyl 2-ethyl-2-phenylmalonate

This protocol describes the ethylation of diethyl phenylmalonate.

-

Reagents and Equipment:

-

Diethyl phenylmalonate

-

Sodium ethoxide

-

Bromoethane

-

Ethanol

-

Standard reaction glassware with reflux condenser

-

-

Procedure:

-

Prepare a solution of sodium ethoxide in absolute ethanol.

-

Add diethyl phenylmalonate to the sodium ethoxide solution.

-

Slowly add bromoethane to the reaction mixture.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC or GC).

-

After cooling, neutralize the reaction mixture.

-

Perform an aqueous workup to extract the crude product.

-

Purify the crude product by vacuum distillation.

-

Synthesis Workflow

The logical progression of the synthesis of diethyl 2-ethyl-2-phenylmalonate from diethyl malonate is illustrated in the following diagram.

Structural Analysis Data

A comprehensive structural analysis of a molecule relies on data from various techniques, including X-ray crystallography and spectroscopic methods such as NMR and IR spectroscopy.

Crystallographic Data

As of the latest search, no publicly available crystallographic data (e.g., CIF files) for diethyl 2-ethyl-2-phenylmalonate could be located. Therefore, a detailed analysis of its solid-state conformation, including precise bond lengths and angles, cannot be provided at this time. Such data, if it were available, would be presented as in Table 2.

Table 2: Representative Crystallographic Data (Data Not Available)

| Parameter | Value |

| Crystal System | Not Available |

| Space Group | Not Available |

| Unit Cell Dimensions | Not Available |

| Selected Bond Lengths (Å) | Not Available |

| Selected Bond Angles (°) | Not Available |

| Torsion Angles (°) | Not Available |

Spectroscopic Data

Detailed, experimentally-derived spectroscopic data with full assignments for diethyl 2-ethyl-2-phenylmalonate are not available in the public domain. The following sections outline the expected spectral features based on the known structure of the molecule and data from similar compounds.

The proton NMR spectrum of diethyl 2-ethyl-2-phenylmalonate is expected to show distinct signals for the aromatic protons of the phenyl group, the methylene and methyl protons of the two ethyl ester groups, and the methylene and methyl protons of the 2-ethyl group. A hypothetical summary of the expected chemical shifts and multiplicities is provided in Table 3.

Table 3: Predicted ¹H NMR Spectral Data (Data Not Available)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.2 - 7.4 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~ 4.2 | Quartet | 4H | -OCH₂CH₃ |

| ~ 2.0 | Quartet | 2H | -CH₂CH₃ (on malonate) |

| ~ 1.2 | Triplet | 6H | -OCH₂CH₃ |

| ~ 0.8 | Triplet | 3H | -CH₂CH₃ (on malonate) |

The carbon-13 NMR spectrum would provide information on the different carbon environments within the molecule. Key signals would include those for the carbonyl carbons of the ester groups, the aromatic carbons, the quaternary carbon of the malonate, and the carbons of the ethyl groups. Table 4 presents a prediction of these signals.

Table 4: Predicted ¹³C NMR Spectral Data (Data Not Available)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 170 | C=O (ester) |

| ~ 138 | Quaternary aromatic carbon |

| ~ 128 | Aromatic CH |

| ~ 127 | Aromatic CH |

| ~ 61 | -OCH₂CH₃ |

| ~ 58 | Quaternary malonate carbon |

| ~ 25 | -CH₂CH₃ (on malonate) |

| ~ 14 | -OCH₂CH₃ |

| ~ 9 | -CH₂CH₃ (on malonate) |

The IR spectrum of diethyl 2-ethyl-2-phenylmalonate would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester groups. Other characteristic bands would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, and C-O stretching vibrations. A summary of expected IR absorptions is given in Table 5.

Table 5: Predicted FT-IR Spectral Data (Data Not Available)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~ 3000 - 2850 | Medium | Aliphatic C-H stretch |

| ~ 1735 | Strong | C=O stretch (ester) |

| ~ 1600, 1495 | Medium-Weak | Aromatic C=C stretch |

| ~ 1250 - 1000 | Strong | C-O stretch (ester) |

Computational Analysis

A computational analysis of diethyl 2-ethyl-2-phenylmalonate, for instance using Density Functional Theory (DFT), would provide valuable insights into its electronic structure, conformational preferences, and vibrational frequencies. Such studies could predict the optimized molecular geometry, bond lengths, and bond angles, which would be a valuable comparison to experimental data if it were available. At present, no specific computational studies for this molecule have been identified in the literature.

Conclusion

Diethyl 2-ethyl-2-phenylmalonate is a compound of significant interest in synthetic and medicinal chemistry. This guide has consolidated the available physicochemical and synthetic data for this molecule. However, a complete structural characterization is currently hampered by the lack of publicly available experimental crystallographic and detailed spectroscopic data. Further research to obtain single-crystal X-ray diffraction data and high-resolution NMR and IR spectra is necessary for a definitive structural elucidation. Such data would be invaluable for researchers working with this compound, enabling more precise molecular modeling and a deeper understanding of its chemical behavior.

References

- 1. Diethyl phenylmalonate | C13H16O4 | CID 66514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diethyl 2-ethyl-2-phenylmalonate | 76-67-5 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. Diethyl 2-ethyl-2-phenylmalonate 96 76-67-5 [sigmaaldrich.com]

- 5. chemscene.com [chemscene.com]

- 6. Diethyl ethylmalonate(133-13-1) 13C NMR [m.chemicalbook.com]

Spectroscopic and Synthetic Profile of Diethyl 2-ethyl-2-phenylmalonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of Diethyl 2-ethyl-2-phenylmalonate (CAS No. 76-67-5), a key intermediate in the synthesis of various pharmaceuticals. This document details its synthesis, physical properties, and the analytical techniques used for its characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data

A thorough analysis of Diethyl 2-ethyl-2-phenylmalonate requires a suite of spectroscopic techniques to confirm its structure and purity. While comprehensive, publicly available peak-annotated spectra for this specific compound are limited, the following tables summarize the expected and reported spectroscopic data based on its chemical structure and data from analogous compounds.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 76-67-5 | [1][2] |

| Molecular Formula | C₁₅H₂₀O₄ | [1][2] |

| Molecular Weight | 264.32 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [3] |

| Density | 1.068 - 1.072 g/mL | [3] |

| Boiling Point | 185 °C at 15 mmHg | |

| Refractive Index (n20/D) | 1.491 |

Table 2: Predicted ¹H NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.2-7.4 | m | 5H | Aromatic protons (C₆H₅) |

| ~4.2 | q | 4H | Methylene protons (-OCH₂CH₃) |

| ~2.1 | q | 2H | Methylene protons (-CH₂CH₃) |

| ~1.2 | t | 6H | Methyl protons (-OCH₂CH₃) |

| ~0.8 | t | 3H | Methyl protons (-CH₂CH₃) |

Table 3: Predicted ¹³C NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~170 | Carbonyl carbon (C=O) |

| ~138 | Quaternary aromatic carbon (C-phenyl) |

| ~128-129 | Aromatic CH carbons |

| ~61 | Methylene carbon (-OCH₂) |

| ~58 | Quaternary malonate carbon |

| ~25 | Methylene carbon (-CH₂) |

| ~14 | Methyl carbon (-OCH₂CH₃) |

| ~8 | Methyl carbon (-CH₂CH₃) |

Table 4: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| ~3060-3030 | Aromatic C-H stretch |

| ~2980-2850 | Aliphatic C-H stretch |

| ~1730 | C=O stretch (ester) |

| ~1450, ~1500 | Aromatic C=C stretch |

| ~1250-1000 | C-O stretch (ester) |

Table 5: Expected Mass Spectrometry Fragmentation

| m/z | Fragment Ion |

| 264 | [M]⁺ (Molecular Ion) |

| 219 | [M - OCH₂CH₃]⁺ |

| 191 | [M - COOCH₂CH₃]⁺ |

| 163 | [M - COOCH₂CH₃ - C₂H₄]⁺ |

| 117 | [C₆H₅-C(CH₂CH₃)]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

Synthesis of Diethyl 2-ethyl-2-phenylmalonate[5]

This synthesis is a two-step process starting from diethyl phenylmalonate.

Step 1: Formation of the Enolate

-

To a solution of diethyl phenylmalonate, add a solution of sodium ethoxide in ethanol.

-

Maintain the temperature at 50-60°C for 2 hours.

-

Slowly remove the ethanol under normal pressure.

Step 2: Alkylation

-

Once the ethanol is removed, add bromoethane dropwise, maintaining the temperature at 55-65°C over 2 hours.

-

After the addition is complete, heat the mixture at 75-100°C for 6 hours.

-

Remove any unreacted bromoethane under normal pressure.

-

Neutralize the mixture with sulfuric acid to a pH of 4-5.

-

Wash the resulting solution with brine to obtain diethyl 2-ethyl-2-phenylmalonate.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy A sample of the purified Diethyl 2-ethyl-2-phenylmalonate is dissolved in deuterated chloroform (CDCl₃). The solution is transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher for protons.

FT-IR Spectroscopy A drop of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.[4][5] The IR spectrum is then recorded using an FTIR spectrometer over a typical range of 4000-400 cm⁻¹.[4]

GC-MS Analysis The volatile compound is analyzed using a gas chromatograph coupled to a mass spectrometer (GC-MS).[6][7] A diluted sample in a volatile organic solvent is injected into the GC, where it is vaporized and separated. The separated components then enter the mass spectrometer, where they are ionized and fragmented, and the resulting mass spectrum is recorded.

Visualizations

The following diagrams illustrate the key processes involved in the synthesis and analysis of Diethyl 2-ethyl-2-phenylmalonate.

Caption: Synthesis workflow for Diethyl 2-ethyl-2-phenylmalonate.

Caption: Workflow for the spectroscopic analysis of the compound.

References

An In-depth Technical Guide to the Synthesis of Diethyl 2-ethyl-2-phenylmalonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of diethyl 2-ethyl-2-phenylmalonate, a key intermediate in the production of various pharmaceuticals, notably as a precursor to phenobarbital.[1][2] This document outlines the core chemical principles, reaction mechanisms, experimental protocols, and quantitative data associated with its synthesis.

Core Synthesis Mechanism: Malonic Ester Synthesis

The primary route to diethyl 2-ethyl-2-phenylmalonate is a classic example of the malonic ester synthesis. This method involves the alkylation of a malonic ester at the α-carbon, which is acidic due to its position between two carbonyl groups. In this specific synthesis, diethyl phenylmalonate is first generated and then subsequently ethylated.

The overall transformation can be summarized as the sequential alkylation of diethyl malonate, first with a phenyl group and then with an ethyl group. However, direct phenylation of diethyl malonate can be challenging due to the weaker electrophilicity of aryl halides.[3] Therefore, a common and effective industrial approach involves a Claisen condensation to first synthesize diethyl phenylmalonate.[3][4]

The mechanism involves two key stages:

-

Stage 1: Synthesis of Diethyl Phenylmalonate: This is often achieved through a Claisen condensation of ethyl phenylacetate with diethyl oxalate, followed by decarbonylation.[4][5][6] An alternative method involves the reaction of benzyl cyanide with ethanol and sulfuric acid to form ethyl phenylacetate, which then undergoes condensation.

-

Stage 2: Ethylation of Diethyl Phenylmalonate: The diethyl phenylmalonate is then deprotonated at the α-carbon using a strong base, typically sodium ethoxide, to form a resonance-stabilized enolate. This enolate acts as a nucleophile, attacking an ethyl halide (e.g., bromoethane) in an SN2 reaction to yield the final product, diethyl 2-ethyl-2-phenylmalonate.[7]

Signaling Pathway and Reaction Mechanism

The following diagram illustrates the chemical transformations in the synthesis of diethyl 2-ethyl-2-phenylmalonate, starting from the ethylation of diethyl phenylmalonate.

Caption: Reaction mechanism for the ethylation of diethyl phenylmalonate.

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis of diethyl 2-ethyl-2-phenylmalonate and its precursors.

| Parameter | Value | Conditions | Source |

| Diethyl Phenylmalonate Synthesis | |||

| Yield | 85% | Claisen condensation followed by decarbonylation at 100-120°C. | [4] |

| Yield | 89% | Palladium-catalyzed reaction with aryl bromide at 70°C for 24 hours. | [4][8] |

| Ethylation of Diethyl Phenylmalonate | |||

| Yield | 88.86% - 90.92% | Reaction with bromoethane and sodium ethoxide, with heating at 75-100°C for 6 hours. | [9] |

| Physical Properties of Diethyl 2-ethyl-2-phenylmalonate | |||

| Molecular Formula | C₁₅H₂₀O₄ | [10] | |

| Molecular Weight | 264.32 g/mol | [11] | |

| Density | 1.07 g/mL at 25°C | [11] | |

| Boiling Point | 185°C at 15 mmHg | [1][11] | |

| Refractive Index | n20/D 1.491 | [11] | |

| Appearance | Colorless to light yellow liquid | [10] |

Detailed Experimental Protocols

The following protocols are based on established laboratory procedures.

Protocol 1: Synthesis of Diethyl Phenylmalonate via Claisen Condensation [5][12]

-

Preparation of Sodium Ethoxide: In a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, dissolve 23 g of sodium in 500 mL of absolute ethanol.

-

Reaction Initiation: Cool the sodium ethoxide solution to 60°C. Rapidly add 146 g of diethyl oxalate with vigorous stirring, followed immediately by 175 g of ethyl phenylacetate.

-

Crystallization: The sodium derivative of diethyl phenyloxobutandioate will crystallize.

-

Isolation of Intermediate: Liberate the diethyl phenyloxobutandioate by treating the sodium salt with a dilute solution of sulfuric acid. Separate the oily layer and extract the aqueous layer with ether.

-

Decarbonylation: Combine the organic layers, dry over anhydrous sodium sulfate, and distill off the ether. Heat the residual oil under reduced pressure to 175°C until the evolution of carbon monoxide ceases.

-

Purification: Purify the resulting diethyl phenylmalonate by vacuum distillation.

Protocol 2: Synthesis of Diethyl 2-ethyl-2-phenylmalonate [9]

-

Deprotonation: To the prepared diethyl phenylmalonate, add a sodium ethoxide-ethanol solution. Control the temperature at 50-60°C for 2 hours while slowly removing ethanol under normal pressure.

-

Alkylation: After the ethanol has been removed, add 360 g of bromoethane dropwise over 2 hours, maintaining the temperature at 55-65°C.

-

Reaction Completion: Heat the reaction mixture at 75-100°C for 6 hours.

-

Workup: Remove any unreacted bromoethane under normal pressure. Neutralize the mixture with sulfuric acid to a pH of 4-5.

-

Purification: Wash the product with brine to obtain diethyl 2-ethyl-2-phenylmalonate.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis of diethyl 2-ethyl-2-phenylmalonate.

Caption: General experimental workflow for the synthesis.

Conclusion

The synthesis of diethyl 2-ethyl-2-phenylmalonate is a well-established and scalable process rooted in the principles of malonic ester synthesis. By carefully controlling reaction conditions, high yields of this valuable pharmaceutical intermediate can be achieved. The protocols and data presented in this guide offer a solid foundation for researchers and professionals in the field of drug development and organic synthesis.

References

- 1. Diethyl 2-ethyl-2-phenylmalonate | 76-67-5 [chemicalbook.com]

- 2. library2.smu.ca [library2.smu.ca]

- 3. Diethyl phenylmalonate - Wikipedia [en.wikipedia.org]

- 4. Diethyl phenylmalonate | 83-13-6 | Benchchem [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. US2881209A - Preparation of phenylmalonic acid - Google Patents [patents.google.com]

- 7. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 8. Diethyl phenylmalonate synthesis - chemicalbook [chemicalbook.com]

- 9. CN115925543A - Synthesis method of diethyl phenylethylmalonate - Google Patents [patents.google.com]

- 10. chemimpex.com [chemimpex.com]

- 11. Diethyl 2-ethyl-2-phenylmalonate 96 76-67-5 [sigmaaldrich.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to Diethyl 2-ethyl-2-phenylmalonate (CAS 76-67-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Diethyl 2-ethyl-2-phenylmalonate (CAS 76-67-5), a key intermediate in the synthesis of various pharmaceuticals, most notably the barbiturate phenobarbital. This document details its chemical structure, physical and chemical properties, synthesis methodologies, and analytical protocols. The information is presented to support laboratory research, process development, and quality control activities within the pharmaceutical and chemical industries.

Chemical Structure and Identification

Diethyl 2-ethyl-2-phenylmalonate is a disubstituted diethyl ester of malonic acid. The central alpha-carbon is substituted with both an ethyl group and a phenyl group.

-

Chemical Name: Diethyl 2-ethyl-2-phenylpropanedioate

-

CAS Number: 76-67-5

-

Molecular Formula: C₁₅H₂₀O₄

-

Molecular Weight: 264.32 g/mol

-

Structure:

-

SMILES: CCOC(=O)C(CC)(c1ccccc1)C(=O)OCC

-

InChI: InChI=1S/C15H20O4/c1-4-15(12-9-7-6-8-10-12,13(16)18-5-2)14(17)19-6-3/h6-11H,4-6H2,1-3H3

-

Physicochemical Properties

A summary of the key physical and chemical properties of Diethyl 2-ethyl-2-phenylmalonate is presented in the table below.

| Property | Value | Reference(s) |

| Appearance | Colorless to light yellow liquid/oil | [1] |

| Melting Point | -7 °C | [2] |

| Boiling Point | 185 °C at 15 mmHg | |

| Density | 1.07 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.491 | |

| Solubility | Insoluble in water; Soluble in ethanol, ether, chloroform, and ethyl acetate. | [2] |

| Flash Point | > 110 °C (> 230 °F) | [2] |

Synthesis Pathway

The primary synthetic route to Diethyl 2-ethyl-2-phenylmalonate is a crucial step in the overall synthesis of phenobarbital. The process begins with the formation of diethyl phenylmalonate, which is subsequently alkylated.

Experimental Protocols

Synthesis of Diethyl 2-ethyl-2-phenylmalonate

This protocol describes the ethylation of diethyl phenylmalonate.

Materials:

-

Diethyl phenylmalonate

-

Sodium ethoxide solution in ethanol

-

Ethyl bromide

-

Sulfuric acid (for neutralization)

-

Brine solution

-

Anhydrous sodium sulfate

-

Diethyl ether (or other suitable extraction solvent)

Procedure:

-

To a reaction vessel equipped with a stirrer, reflux condenser, and dropping funnel, add diethyl phenylmalonate and a solution of sodium ethoxide in ethanol.

-

Heat the mixture to 50-60°C and maintain for 2 hours. During this period, slowly distill off the ethanol under atmospheric pressure.

-

Once the ethanol distillation ceases, cool the reaction mixture to 55-65°C.

-

Add ethyl bromide dropwise over a period of 2 hours while maintaining the temperature.

-

After the addition is complete, heat the mixture to 75-100°C and maintain for 6 hours to ensure the reaction goes to completion.[1]

-

Cool the reaction mixture and neutralize with a dilute solution of sulfuric acid to a pH of 4-5.

-

Perform an aqueous workup by washing the mixture with a brine solution.

-

Extract the organic layer with a suitable solvent such as diethyl ether.

-

Dry the combined organic extracts over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude Diethyl 2-ethyl-2-phenylmalonate by vacuum distillation.[3]

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the analysis of Diethyl 2-ethyl-2-phenylmalonate.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS).

GC Conditions:

-

Column: A non-polar or semi-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5MS or equivalent), is suitable.

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase at 10 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection Volume: 1 µL (split or splitless injection can be used depending on the concentration).

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-400.

Sample Preparation:

-

Dissolve a known amount of the sample in a suitable solvent (e.g., ethyl acetate or dichloromethane) to a concentration appropriate for GC-MS analysis.

Safety and Handling

Diethyl 2-ethyl-2-phenylmalonate is an irritant to the eyes, skin, and respiratory system.[4] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Applications in Synthesis

The primary application of Diethyl 2-ethyl-2-phenylmalonate is as a direct precursor to phenobarbital. This is achieved through a condensation reaction with urea in the presence of a strong base like sodium ethoxide.[5][6] It also serves as a versatile building block in organic synthesis for the introduction of an ethyl-phenyl-malonate moiety into more complex molecules.[1]

Spectral Data

The structural confirmation of Diethyl 2-ethyl-2-phenylmalonate is typically performed using spectroscopic methods.

| Spectroscopic Data | Characteristic Features |

| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl group, the quartet and triplet of the two ethyl ester groups, the quartet and triplet of the alpha-ethyl group. |

| ¹³C NMR | Resonances for the carbonyl carbons of the ester groups, the carbons of the phenyl ring, the quaternary alpha-carbon, and the carbons of the ethyl groups. |

| FT-IR (cm⁻¹) | Strong C=O stretching vibration for the ester groups (around 1730-1750 cm⁻¹), C-O stretching vibrations (around 1000-1300 cm⁻¹), and aromatic C-H and C=C stretching vibrations.[7][8] |

| Mass Spectrometry (EI) | The mass spectrum would show the molecular ion peak (m/z 264) and characteristic fragmentation patterns resulting from the loss of ethoxy groups, ethyl groups, and other fragments. |

Conclusion

Diethyl 2-ethyl-2-phenylmalonate (CAS 76-67-5) is a vital chemical intermediate with well-defined properties and established synthetic routes. This guide provides essential technical information for its synthesis, analysis, and safe handling, serving as a valuable resource for professionals in the fields of chemical research and pharmaceutical development.

References

- 1. CN115925543A - Synthesis method of diethyl phenylethylmalonate - Google Patents [patents.google.com]

- 2. Diethyl phenylmalonate | C13H16O4 | CID 66514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Diethyl phenylmalonate - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. thaiscience.info [thaiscience.info]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. eng.uc.edu [eng.uc.edu]

Physical properties of Diethyl 2-ethyl-2-phenylmalonate (melting point, boiling point)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of Diethyl 2-ethyl-2-phenylmalonate, a significant intermediate in organic synthesis, particularly in the pharmaceutical industry. The document outlines its melting and boiling points, supported by detailed experimental protocols for their determination. Additionally, a comprehensive synthesis workflow for the compound is presented.

Core Physical Properties

The physical state of Diethyl 2-ethyl-2-phenylmalonate under standard conditions is a colorless to light yellow liquid.[1] Key physicochemical data are summarized in the table below, providing a ready reference for laboratory and developmental applications.

| Property | Value | Notes |

| Melting Point | -7 °C | |

| Boiling Point | 185 °C | at 15 mmHg |

| Density | 1.07 g/mL | at 25 °C |

| Refractive Index | n20/D 1.491 | |

| Molecular Formula | C₁₅H₂₀O₄ | |

| Molecular Weight | 264.32 g/mol |

Experimental Protocols

The following sections detail the standard methodologies for the determination of the melting and boiling points of Diethyl 2-ethyl-2-phenylmalonate, as well as a representative synthesis protocol.

Determination of Melting Point

Principle: The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. This protocol is adapted for substances that are solid at sub-ambient temperatures.

Apparatus:

-

Melting point apparatus with a cooling stage or a cold block

-

Capillary tubes

-

Low-temperature thermometer

-

Dry ice or a suitable cooling bath

Procedure:

-

A small sample of Diethyl 2-ethyl-2-phenylmalonate is cooled using a dry ice bath until it solidifies.

-

The solidified sample is introduced into a capillary tube, which is then placed in the melting point apparatus.

-

The temperature of the apparatus is slowly increased at a controlled rate.

-

The temperatures at which the substance begins to melt and completely liquefies are recorded to determine the melting point range.

Determination of Boiling Point

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. As the boiling point is pressure-dependent, the pressure at which the measurement is taken must be recorded. The literature value for Diethyl 2-ethyl-2-phenylmalonate is reported at a reduced pressure (15 mmHg).

Apparatus:

-

Distillation flask

-

Condenser

-

Thermometer

-

Heating mantle

-

Vacuum pump and manometer

Procedure:

-

A sample of Diethyl 2-ethyl-2-phenylmalonate is placed in the distillation flask.

-

The apparatus is assembled for vacuum distillation, and the system is evacuated to the desired pressure (e.g., 15 mmHg).

-

The sample is heated gently using the heating mantle.

-

The temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer is recorded as the boiling point at that specific pressure.

Synthesis of Diethyl 2-ethyl-2-phenylmalonate

Diethyl 2-ethyl-2-phenylmalonate is synthesized through a multi-step process commencing from phenylacetic acid. The following protocol is a representative example of its preparation.[2]

Experimental Workflow for the Synthesis of Diethyl 2-ethyl-2-phenylmalonate

Detailed Protocol:

-

Synthesis of Phenylmalonic Acid: Phenylacetic acid is neutralized with a 15% sodium carbonate solution at a temperature maintained at or below 45°C. Subsequently, zinc cyanide is added, and the mixture is heated to 85-95°C for 6 hours. After cooling, the mixture is acidified with hydrochloric acid to yield phenylmalonic acid.[2]

-

Esterification to Diethyl Phenylmalonate: The obtained phenylmalonic acid is esterified with ethanol using sodium bisulfate as a catalyst at 84-90°C for 12 hours. A standard work-up procedure involving water separation, neutralization, and washing yields diethyl phenylmalonate.[2]

-

Alkylation to Diethyl 2-ethyl-2-phenylmalonate: Diethyl phenylmalonate undergoes a substitution reaction with a sodium ethoxide solution at 50-60°C. This is followed by an alkylation reaction with bromoethane at a temperature range of 55-100°C. A final work-up including neutralization and washing affords the final product, Diethyl 2-ethyl-2-phenylmalonate.[2]

References

Solubility Profile of Diethyl 2-ethyl-2-phenylmalonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of diethyl 2-ethyl-2-phenylmalonate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document summarizes the known qualitative solubility profile. Furthermore, a detailed, adaptable experimental protocol for the precise quantitative determination of its solubility in various organic solvents is presented. This guide is intended to be a valuable resource for researchers and professionals engaged in drug development, process chemistry, and formulation science, enabling informed solvent selection and facilitating further research into this compound.

Introduction

Diethyl 2-ethyl-2-phenylmalonate (CAS No. 76-67-5) is a disubstituted malonic ester with significant applications in the synthesis of various active pharmaceutical ingredients (APIs), most notably as a precursor to phenobarbital and other barbiturates. Its chemical structure, characterized by a phenyl group and two ethyl ester moieties, imparts a specific polarity that dictates its solubility in different solvent systems. A thorough understanding of its solubility is paramount for optimizing reaction conditions, developing purification strategies, and formulating drug products. This guide addresses the current knowledge gap by consolidating available qualitative data and providing a robust methodology for its quantitative determination.

Physicochemical Properties

A brief summary of the key physicochemical properties of diethyl 2-ethyl-2-phenylmalonate is provided in the table below. These properties are crucial in understanding its solubility behavior.

| Property | Value |

| Molecular Formula | C₁₅H₂₀O₄ |

| Molecular Weight | 264.32 g/mol |

| Appearance | Colorless to light yellow liquid |

| Density | 1.07 g/mL at 25 °C |

| Boiling Point | 185 °C at 15 mmHg |

| Melting Point | -7 °C |

Solubility Profile

Currently, there is a lack of comprehensive quantitative solubility data for diethyl 2-ethyl-2-phenylmalonate across a wide range of organic solvents in peer-reviewed literature. However, qualitative assessments have been reported and are summarized below.

Qualitative Solubility Data

The solubility of diethyl 2-ethyl-2-phenylmalonate is dictated by the principle of "like dissolves like." Its structure, containing both a nonpolar phenyl ring and polar ester groups, results in good solubility in many common organic solvents and practical insolubility in water.

| Solvent | Solvent Type | Qualitative Solubility |

| Water | Polar Protic | Insoluble[1] |

| Ethanol | Polar Protic | Soluble[1] |

| Diethyl Ether | Nonpolar | Soluble[1] |

| Chloroform | Nonpolar | Slightly Soluble[2] |

| Ethyl Acetate | Polar Aprotic | Slightly Soluble[2] |

| Methanol | Polar Protic | Slightly Soluble[2] |

Experimental Protocol for Quantitative Solubility Determination

To address the absence of quantitative data, a detailed experimental protocol based on the isothermal shake-flask method followed by gravimetric analysis is provided. This method is considered a reliable and widely used technique for solubility measurement.

Principle

An excess amount of the solute (diethyl 2-ethyl-2-phenylmalonate) is equilibrated with a known volume of the solvent at a constant temperature. After equilibrium is reached, the saturated solution is separated from the undissolved solute, and the concentration of the solute in the solution is determined.

Materials and Equipment

-

Diethyl 2-ethyl-2-phenylmalonate (purity ≥98%)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker or water bath

-

Calibrated analytical balance (± 0.0001 g)

-

Glass vials with screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm, solvent-compatible)

-

Drying oven

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of diethyl 2-ethyl-2-phenylmalonate.

Step-by-Step Procedure

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of diethyl 2-ethyl-2-phenylmalonate to a series of glass vials.

-

Accurately add a known volume (e.g., 5.00 mL) of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C ± 0.1 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the vials to stand in the thermostatic bath for at least 2 hours to allow the excess solute to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the equilibration temperature) glass syringe.

-

Immediately filter the aliquot through a 0.45 µm syringe filter into a pre-weighed, clean, and dry vial. This step is critical to remove any undissolved microparticles.

-

-

Quantification (Gravimetric Method):

-

Accurately weigh the vial containing the filtered saturated solution.

-

Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without degrading the diethyl 2-ethyl-2-phenylmalonate (a temperature below its boiling point at the operating pressure should be chosen, e.g., 60-80 °C under vacuum).

-

Dry the sample to a constant weight.

-

Allow the vial to cool to room temperature in a desiccator before re-weighing.

-

-

Calculation of Solubility:

-

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = (Mass of dried solute / Volume of aliquot) * 100

-

Where:

-

Mass of dried solute = (Mass of vial + dried solute) - (Mass of empty vial)

-

Volume of aliquot is the volume of the supernatant taken for analysis.

-

-

Logical Relationship for Solvent Selection

The choice of an appropriate solvent for a given application involving diethyl 2-ethyl-2-phenylmalonate depends on the desired outcome. The following diagram illustrates the logical relationship for solvent selection based on solubility.

Conclusion

While quantitative solubility data for diethyl 2-ethyl-2-phenylmalonate remains to be systematically determined and published, this guide provides a consolidated view of its qualitative solubility and a detailed experimental protocol for its quantitative measurement. The provided methodologies and logical frameworks are intended to empower researchers, scientists, and drug development professionals to make informed decisions regarding solvent selection for synthesis, purification, and formulation, thereby facilitating the advancement of research and development involving this important pharmaceutical intermediate. The generation of precise solubility data through the application of the described protocol will be a valuable contribution to the chemical and pharmaceutical sciences.

References

An In-depth Technical Guide to the Key Reactive Sites of Diethyl 2-ethyl-2-phenylmalonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl 2-ethyl-2-phenylmalonate is a pivotal molecule in synthetic organic chemistry, most notably serving as a key precursor in the synthesis of phenobarbital and other barbiturate derivatives. Understanding its chemical reactivity is crucial for optimizing existing synthetic routes and exploring novel applications in drug development and materials science. This technical guide provides a comprehensive analysis of the principal reactive sites of the Diethyl 2-ethyl-2-phenylmalonate molecule. It delves into the reactivity of the ester functionalities, the aromatic phenyl ring, the quaternary alpha-carbon, and the ethyl substituent. This document summarizes available quantitative data, provides detailed experimental protocols for key transformations, and utilizes visualizations to illustrate reaction pathways and experimental workflows.

Introduction

Diethyl 2-ethyl-2-phenylmalonate, a disubstituted malonic ester, possesses a unique combination of functional groups that contribute to its diverse reactivity. The molecule's structure, featuring two ester groups, a phenyl ring, and an ethyl group all attached to a central quaternary carbon, presents multiple sites for chemical modification. This guide will systematically explore the reactivity at each of these sites, providing a foundational understanding for researchers engaged in the synthesis and modification of this important chemical intermediate.

Key Reactive Sites

The primary reactive sites of Diethyl 2-ethyl-2-phenylmalonate can be categorized as follows:

-

The Ester Groups: Susceptible to nucleophilic acyl substitution, primarily hydrolysis.

-

The Phenyl Group: Can undergo electrophilic aromatic substitution.

-

The Quaternary α-Carbon: While lacking an acidic proton, it is the site of the crucial condensation reaction with urea.

-

The Ethyl Group: The benzylic protons on the ethyl group are susceptible to radical reactions and oxidation.

The following sections will provide a detailed analysis of the reactions occurring at each of these sites.

Reactivity of the Ester Groups: Hydrolysis

The two diethyl ester groups are prominent reactive sites susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding dicarboxylic acid, 2-ethyl-2-phenylmalonic acid, which can subsequently undergo decarboxylation.

Base-Catalyzed Hydrolysis (Saponification)

Under basic conditions, such as treatment with aqueous sodium hydroxide or potassium hydroxide, the ester groups are hydrolyzed via a nucleophilic acyl substitution mechanism. The reaction is typically irreversible due to the formation of the carboxylate salt.

Acid-Catalyzed Hydrolysis

In the presence of a strong acid and water, the ester groups can be hydrolyzed to the corresponding carboxylic acid and ethanol. This reaction is reversible and is often driven to completion by using a large excess of water. Vigorous hydrolysis of a related compound, diethyl 2-(perfluorophenyl)malonate, with a mixture of aqueous hydrobromic acid and acetic acid at reflux resulted in both hydrolysis and decarboxylation to yield 2-(perfluorophenyl)acetic acid in good yield[1].

Enzymatic Hydrolysis

In a biological context, ester groups can be hydrolyzed by esterases. For instance, a structurally related microsomal triglyceride transfer protein (MTP) inhibitor containing a diethyl 2-phenylmalonate motif undergoes rapid hydrolysis of its ester linkage by liver-specific carboxylesterases[2]. This metabolic pathway can be a key factor in the pharmacokinetic profile of drugs containing this moiety.

Table 1: Summary of Hydrolysis Reactions of Malonic Esters

| Reaction Type | Reagents and Conditions | Product(s) | Notes |

| Base-Catalyzed Hydrolysis | Aqueous NaOH or KOH, heat | 2-ethyl-2-phenylmalonic acid salt | Irreversible due to carboxylate formation. |

| Acid-Catalyzed Hydrolysis | Dilute H2SO4 or HCl, heat | 2-ethyl-2-phenylmalonic acid, ethanol | Reversible reaction. |

| Vigorous Acid Hydrolysis | HBr/AcOH, reflux | 2-ethyl-2-phenylacetic acid | Hydrolysis followed by decarboxylation.[1] |

| Enzymatic Hydrolysis | Carboxylesterases (in vivo/in vitro) | 2-ethyl-2-phenylmalonic acid monoester or diacid | Important metabolic pathway.[2] |

Experimental Protocol: Acid-Catalyzed Hydrolysis of a Diethyl Malonate Derivative

This protocol is adapted from a procedure for the hydrolysis of diethyl phenylmalonate and should be optimized for Diethyl 2-ethyl-2-phenylmalonate.

Materials:

-

Diethyl 2-ethyl-2-phenylmalonate

-

10% aqueous Hydrochloric Acid

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for reflux and extraction

Procedure:

-

A mixture of Diethyl 2-ethyl-2-phenylmalonate (1 equivalent) and 10% aqueous hydrochloric acid (10 equivalents) is placed in a round-bottom flask equipped with a reflux condenser.

-

The mixture is heated to reflux and maintained at this temperature for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After cooling to room temperature, the reaction mixture is transferred to a separatory funnel.

-

The aqueous layer is extracted three times with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude 2-ethyl-2-phenylmalonic acid.

-

Further purification can be achieved by recrystallization from a suitable solvent system.

Reactivity of the Phenyl Group: Electrophilic Aromatic Substitution

The phenyl group in Diethyl 2-ethyl-2-phenylmalonate is susceptible to electrophilic aromatic substitution (EAS) reactions, a class of reactions fundamental to the functionalization of aromatic rings. The substituent already present on the ring, in this case, the -C(COOEt)2Et group, directs the position of the incoming electrophile.

Directing Effects of the Alkyl Malonate Substituent

The quaternary carbon attached to the phenyl ring is an alkyl group, which is generally considered to be an ortho-, para-directing and activating group in electrophilic aromatic substitution. This is due to the electron-donating inductive effect of the alkyl group, which stabilizes the arenium ion intermediate formed during the reaction, particularly when the electrophile adds to the ortho or para positions.

Metabolic Hydroxylation

A key example of electrophilic aromatic substitution on a related structure is the metabolism of phenobarbital. In vivo, phenobarbital undergoes aromatic hydroxylation, primarily at the para-position of the phenyl ring, catalyzed by cytochrome P450 enzymes. This suggests that the phenyl ring of Diethyl 2-ethyl-2-phenylmalonate is a likely site for metabolic oxidation in a biological system.

Common Electrophilic Aromatic Substitution Reactions

While specific examples for Diethyl 2-ethyl-2-phenylmalonate are not abundant in the literature, it is expected to undergo standard EAS reactions such as:

-

Nitration: Introduction of a nitro group (-NO2), typically using a mixture of nitric acid and sulfuric acid.

-

Halogenation: Introduction of a halogen (e.g., -Br, -Cl), often with a Lewis acid catalyst.

-

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

-

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl/acyl halide and a Lewis acid catalyst.

Diagram 1: Electrophilic Aromatic Substitution Pathway

Caption: General mechanism for electrophilic aromatic substitution on the phenyl ring.

Reactivity of the Quaternary α-Carbon: Condensation Reactions

The central quaternary carbon atom is electron-rich and is the key site for the synthesis of barbiturates through condensation with urea. Although it lacks an acidic proton for enolate formation, the carbonyl groups of the esters render this position susceptible to nucleophilic attack after the initial reaction of urea with a strong base.

Synthesis of Phenobarbital

The most significant reaction involving this site is the condensation with urea in the presence of a strong base like sodium ethoxide to form the barbiturate ring of phenobarbital.

Diagram 2: Synthesis of Phenobarbital

Caption: Condensation of Diethyl 2-ethyl-2-phenylmalonate with urea to form phenobarbital.

Experimental Protocol: Synthesis of Phenobarbital

This protocol is a generalized procedure and requires appropriate safety precautions for handling sodium metal and flammable solvents.

Materials:

-

Diethyl 2-ethyl-2-phenylmalonate

-

Urea (dried)

-

Sodium metal

-

Absolute ethanol

-

Hydrochloric acid

-

Standard glassware for reflux and filtration

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve sodium metal (1.1 equivalents) in absolute ethanol to prepare sodium ethoxide.

-

To the sodium ethoxide solution, add Diethyl 2-ethyl-2-phenylmalonate (1 equivalent).

-

Add dry urea (1.5 equivalents) to the reaction mixture.

-

Heat the mixture to reflux for 6-8 hours. A precipitate of the sodium salt of phenobarbital may form.

-

After cooling, the excess ethanol is removed by distillation.

-

The residue is dissolved in warm water and then acidified with hydrochloric acid to precipitate phenobarbital.

-

The crude product is collected by filtration, washed with cold water, and can be purified by recrystallization from ethanol.

Reactivity of the Ethyl Group

The ethyl group attached to the quaternary carbon also presents sites for chemical reactions, particularly at the benzylic position (the -CH2- group adjacent to the quaternary carbon).

Oxidation

Alkyl side chains on aromatic rings can be oxidized under strong oxidizing conditions (e.g., KMnO4, Na2Cr2O7) to carboxylic acids.[3][4][5][6] This reaction typically requires the presence of at least one benzylic hydrogen. In the case of the ethyl group in Diethyl 2-ethyl-2-phenylmalonate, the methylene (-CH2-) hydrogens are benzylic to the phenyl ring in a broader sense and could be susceptible to oxidation, potentially leading to a carboxylic acid functionality.

Free Radical Halogenation

The benzylic hydrogens of the ethyl group are particularly susceptible to free-radical halogenation, for example, using N-bromosuccinimide (NBS) in the presence of a radical initiator.[7] This is due to the resonance stabilization of the resulting benzylic radical. This reaction would introduce a halogen atom onto the methylene group of the ethyl substituent, providing a handle for further functionalization.

Diagram 3: Reactivity of the Ethyl Group

References

- 1. d-nb.info [d-nb.info]

- 2. Insights into the novel hydrolytic mechanism of a diethyl 2-phenyl-2-(2-arylacetoxy)methyl malonate ester-based microsomal triglyceride transfer protein (MTP) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fiveable.me [fiveable.me]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 16.8 Oxidation of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 7. crab.rutgers.edu [crab.rutgers.edu]

An In-depth Technical Guide to Diethyl 2-ethyl-2-phenylmalonate: Theoretical and Experimental Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2-ethyl-2-phenylmalonate is a disubstituted derivative of diethyl malonate that serves as a crucial intermediate in the synthesis of various organic compounds, most notably in the pharmaceutical industry. Its structural features, comprising a phenyl group and an ethyl group attached to the alpha-carbon of the malonic ester, make it a valuable building block for creating complex molecules with specific stereochemistry and biological activity. This technical guide provides a comprehensive overview of the theoretical and experimental properties of Diethyl 2-ethyl-2-phenylmalonate, detailed experimental protocols for its synthesis, and an exploration of its role in the context of drug development, particularly as a precursor to phenobarbital.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Diethyl 2-ethyl-2-phenylmalonate is essential for its handling, application in synthesis, and for predicting its behavior in biological systems. The following tables summarize both the experimentally determined and theoretically predicted properties of this compound.

Experimental Properties

| Property | Value | Reference |

| CAS Number | 76-67-5 | [1] |

| Molecular Formula | C₁₅H₂₀O₄ | [1][2] |

| Molecular Weight | 264.32 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Density | 1.07 g/mL at 25 °C | |

| Boiling Point | 185 °C at 15 mmHg | |

| Melting Point | -7 °C | |

| Refractive Index | n20/D 1.491 |

Theoretical Properties

Due to a lack of comprehensive experimental data for certain properties, computational models provide valuable estimations. These predicted values can guide experimental design and offer insights into the molecule's behavior.

| Property | Predicted Value | Method/Software |

| pKa | ~13 (of the alpha-proton in the parent diethyl phenylmalonate) | Based on typical pKa values for malonic esters |

| LogP | 3.5 ± 0.5 | Various online prediction tools |

Spectral Data

Predicted Spectral Data

Based on the structure of Diethyl 2-ethyl-2-phenylmalonate, the following spectral characteristics are anticipated:

-

¹H NMR:

-

A triplet signal for the methyl protons of the two ethoxy groups.

-

A quartet signal for the methylene protons of the two ethoxy groups.

-

A multiplet for the aromatic protons of the phenyl group.

-

A quartet for the methylene protons of the 2-ethyl group.

-

A triplet for the methyl protons of the 2-ethyl group.

-

-

¹³C NMR:

-

Signals for the carbonyl carbons of the ester groups.

-

Signals for the carbons of the phenyl ring.

-

A signal for the quaternary alpha-carbon.

-

Signals for the carbons of the two ethoxy groups.

-

Signals for the carbons of the 2-ethyl group.

-

-

IR Spectroscopy:

-

Strong C=O stretching vibrations for the ester groups (typically around 1730-1750 cm⁻¹).

-

C-O stretching vibrations.

-

Aromatic C-H and C=C stretching vibrations.

-

Aliphatic C-H stretching vibrations.

-

-

Mass Spectrometry:

-

A molecular ion peak corresponding to the molecular weight of 264.32.

-

Fragmentation patterns characteristic of esters, including the loss of ethoxy and carboethoxy groups.

-

Experimental Protocols

The synthesis of Diethyl 2-ethyl-2-phenylmalonate is most commonly achieved through the alkylation of diethyl phenylmalonate. The following section provides a detailed protocol for this synthesis.

Synthesis of Diethyl 2-ethyl-2-phenylmalonate via Alkylation of Diethyl Phenylmalonate

This procedure involves the deprotonation of diethyl phenylmalonate to form a carbanion, which then acts as a nucleophile to attack an ethyl halide.

Materials:

-

Diethyl phenylmalonate

-

Sodium ethoxide

-

Absolute ethanol

-

Ethyl bromide (or ethyl iodide)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Hydrochloric acid (dilute)

-

Standard laboratory glassware for reflux and extraction

Procedure:

-

Preparation of the Enolate: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide in absolute ethanol is prepared. Diethyl phenylmalonate is then added dropwise to the stirred solution at room temperature. The formation of the sodium salt of the enolate may result in the formation of a precipitate.

-

Alkylation: Ethyl bromide is added slowly to the reaction mixture. The reaction is then heated to reflux for several hours to ensure complete alkylation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between diethyl ether and water. The aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic layers are washed with a dilute solution of hydrochloric acid and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude Diethyl 2-ethyl-2-phenylmalonate.

-

Final Purification: The crude product can be further purified by vacuum distillation.

Biological Activity and Signaling Pathways

While Diethyl 2-ethyl-2-phenylmalonate is primarily known as a synthetic intermediate, its end-product, phenobarbital, has well-documented biological activity. Understanding the mechanism of action of phenobarbital provides a crucial context for the importance of its precursor.

Phenobarbital is a long-acting barbiturate that functions as a positive allosteric modulator of the GABA-A receptor in the central nervous system. The GABA-A receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, allows the influx of chloride ions into the neuron. This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus exerting an inhibitory effect on neurotransmission.

Phenobarbital enhances the effect of GABA by binding to a distinct allosteric site on the GABA-A receptor, prolonging the duration of the chloride channel opening. This potentiation of GABAergic inhibition is the primary mechanism behind its sedative, hypnotic, and anticonvulsant properties.

Although there is no direct evidence of Diethyl 2-ethyl-2-phenylmalonate itself interacting with the GABA-A receptor, its role as a direct precursor to a potent modulator of this pathway highlights its significance in the development of drugs targeting the central nervous system.

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of Diethyl 2-ethyl-2-phenylmalonate.

Signaling Pathway of the Downstream Product (Phenobarbital)

References

Methodological & Application

Synthesis of Phenobarbital from Diethyl 2-ethyl-2-phenylmalonate: Application Notes and Protocols

This document provides a comprehensive guide for the synthesis of phenobarbital from diethyl 2-ethyl-2-phenylmalonate, intended for researchers, scientists, and professionals in drug development. It includes detailed experimental protocols, quantitative data, and a visual representation of the reaction pathway.

Introduction

Phenobarbital is a long-acting barbiturate that has been widely used as a sedative and anticonvulsant.[1] Its synthesis is a classic example of the barbiturate synthesis, which involves the condensation of a disubstituted malonic ester with urea.[1][2] This application note details the synthesis of phenobarbital via the cyclocondensation reaction of diethyl 2-ethyl-2-phenylmalonate with urea in the presence of a strong base, typically sodium methoxide.[3][4] This reaction forms the core pyrimidine-2,4,6(1H,3H,5H)-trione structure of phenobarbital.

Reaction Pathway

The synthesis of phenobarbital from diethyl 2-ethyl-2-phenylmalonate is a one-pot condensation and cyclization reaction. The process is initiated by a strong base, which facilitates the reaction between the malonic ester and urea to form the heterocyclic barbiturate ring.

Caption: Chemical reaction pathway for the synthesis of phenobarbital.

Quantitative Data

The following table summarizes the key quantitative data for the compounds involved in the synthesis of phenobarbital.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Diethyl 2-ethyl-2-phenylmalonate | C₁₅H₂₀O₄ | 264.32 | - | 135-146 (at 4.5-6.0 mmHg)[5] |

| Urea | CH₄N₂O | 60.06 | 133-135 | Decomposes |

| Phenobarbital | C₁₂H₁₂N₂O₃ | 232.24 | 174-178 | - |

Experimental Protocols

This section provides a detailed methodology for the synthesis of phenobarbital from diethyl 2-ethyl-2-phenylmalonate.

Materials and Reagents

-

Diethyl 2-ethyl-2-phenylmalonate

-

Urea (dry)

-

Sodium methoxide

-

Methanol (anhydrous)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (for recrystallization)

-

Deionized water

-

Ice

Equipment

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Beakers

-

Büchner funnel and flask

-

Filter paper

-

pH paper

-

Ice bath

Synthesis Protocol

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel, prepare a solution of sodium methoxide in anhydrous methanol.

-

Addition of Urea: To the stirred sodium methoxide solution, add dry urea.[5] Continue stirring until the urea is completely dissolved.

-

Addition of Diethyl 2-ethyl-2-phenylmalonate: Slowly add diethyl 2-ethyl-2-phenylmalonate to the urea-methoxide mixture through the dropping funnel over a period of 30 minutes.[3][5]

-

Reaction: Heat the reaction mixture to reflux and maintain reflux for 7-8 hours.[6] A solid precipitate, the sodium salt of phenobarbital, should form during this time.

-

Solvent Removal: After the reaction is complete, distill off the excess methanol.[6]

-

Workup and Precipitation: To the residue, add warm water (approximately 50°C) to dissolve the solid.[6] While stirring vigorously, acidify the solution with concentrated hydrochloric acid until the pH is acidic.[5][6] Phenobarbital will precipitate out of the solution.

-

Isolation of Crude Product: Cool the mixture in an ice bath to maximize the precipitation of phenobarbital.[6] Collect the crude product by vacuum filtration using a Büchner funnel, and wash the solid with cold deionized water.

Purification

-

Recrystallization: Purify the crude phenobarbital by recrystallization from a suitable solvent, such as ethanol.[5] Dissolve the crude product in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.

-

Drying: Collect the purified crystals by vacuum filtration and dry them in a desiccator or vacuum oven.

Application Notes

-

The order of addition of reagents can influence the reaction yield. Studies have shown that adding urea to the sodium methoxide solution before the addition of diethyl 2-ethyl-2-phenylmalonate can result in a higher yield.[3][7]

-

It is crucial to use anhydrous (dry) reagents and solvents, as the presence of water can lead to the hydrolysis of the ester and the base, reducing the yield of the desired product.

-